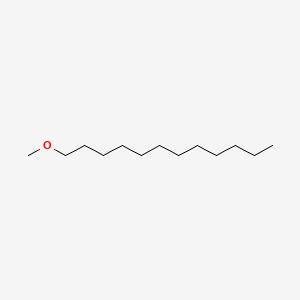

1-Methoxydodecane

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methoxydodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-3-4-5-6-7-8-9-10-11-12-13-14-2/h3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWCACDSKXWPOFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60188358 | |

| Record name | 1-Methoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3482-63-1 | |

| Record name | 1-Methoxydodecane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3482-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methoxydodecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003482631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Methoxydodecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60188358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methoxydodecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.424 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methoxydodecane and Its Functional Derivatives

Classic and Contemporary Synthetic Routes to 1-Methoxydodecane

The formation of this compound, a simple long-chain ether, is primarily achieved through well-established etherification reactions.

Etherification Reactions for O-Methylation of Dodecanol (B89629) Precursors

The most common and classic method for synthesizing this compound is the Williamson ether synthesis. wikipedia.org This reaction involves the O-methylation of a dodecanol precursor. smith.edu The process is a bimolecular nucleophilic substitution (SN2) reaction where an alkoxide ion, generated from dodecan-1-ol, acts as a nucleophile. wikipedia.org

The first step is the deprotonation of dodecan-1-ol using a strong base to form a dodecyloxide anion. Common bases for this purpose include sodium hydride (NaH) or alkali metals like sodium. khanacademy.orglibretexts.org The resulting alkoxide is a potent nucleophile. byjus.com

In the second step, the dodecyloxide anion attacks a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate (B86663) ((CH₃)₂SO₄), displacing the halide or sulfate leaving group. smith.edu The reaction is typically conducted in an aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (B52724) to facilitate the SN2 mechanism. byjus.com The use of primary alkyl halides like methyl iodide is preferred as it minimizes competing elimination reactions. wikipedia.org

A variation of this method involves using silver oxide (Ag₂O) as a milder reagent, which is particularly useful in contexts like carbohydrate chemistry where harsh basic conditions are undesirable. libretexts.org

Table 1: Williamson Ether Synthesis for this compound

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (hours) |

| Dodecan-1-ol | Methyl Iodide | Sodium Hydride (NaH) | DMF | 50-100 | 1-8 |

| Dodecan-1-ol | Dimethyl Sulfate | Sodium Hydroxide (B78521) (NaOH) | Acetonitrile | 50-100 | 1-8 |

| Dodecan-1-ol | Methyl Iodide | Silver Oxide (Ag₂O) | N/A | Room Temp | Varies |

Alternative Alkylation Strategies for Dodecyl Methyl Ether Formation

An alternative strategy involves reversing the roles of the nucleophile and electrophile in the Williamson synthesis. In this approach, sodium methoxide (B1231860) (CH₃ONa) acts as the nucleophile, attacking an electrophilic dodecyl derivative. The most common substrate is a dodecyl halide, such as 1-bromododecane (B92323) or 1-chlorododecane. atamankimya.comatamanchemicals.com

This reaction is also an SN2 displacement. The methoxide ion attacks the primary carbon atom attached to the halogen, displacing the halide ion to form this compound. wikipedia.org This route is equally effective and the choice between O-methylation of dodecanol or alkylation of methoxide often depends on the availability and reactivity of the starting materials. lumenlearning.com

Other leaving groups besides halides can be employed. For instance, dodecyl tosylates can be used, which are excellent leaving groups for SN2 reactions. libretexts.org

Targeted Synthesis of this compound Analogs and Intermediates for Research

The synthesis of specific analogs of this compound is crucial for research, particularly in creating intermediates for more complex molecules.

Regioselective and Stereoselective Approaches to this compound Derivatives

Regioselective synthesis allows for the creation of derivatives with functional groups at specific positions on the dodecyl chain. researchgate.net An example is the synthesis of 2-bromo-1-methoxydodecane. lookchem.com This compound is synthesized from 1-dodecene, which reacts with a bromine source in the presence of methanol (B129727). The methoxy (B1213986) group adds to the C1 position and the bromine atom to the C2 position, demonstrating regiocontrol. lookchem.com

Stereoselective synthesis, which controls the three-dimensional arrangement of atoms, is also critical when chiral centers are present or introduced. beilstein-journals.orgmdpi.comrsc.org For instance, if a chiral precursor is used, such as a specific enantiomer of a substituted dodecanol, the synthesis can be designed to either retain or invert the stereochemistry at the chiral center. nih.govumaine.edu Methods like the Mitsunobu reaction allow for the inversion of stereochemistry at a secondary alcohol center during etherification. beilstein-journals.org

Utilization of this compound in Multi-Step Organic Synthesis Schemes

This compound itself can be a precursor in multi-step syntheses. libretexts.org A notable example is its use in the synthesis of exaltolide, a macrocyclic lactone with a musk-like fragrance. oup.com In this pathway, 1,12-dodecanediol (B52552) is first monomethylated to give 12-methoxy-1-dodecanol. oup.com This intermediate is then brominated to yield 1-bromo-12-methoxydodecane. oup.com The bromo-ether is subsequently converted into a Grignard reagent, 12-methoxydodecylmagnesium bromide. oup.com This Grignard reagent is a key building block that reacts with β-propiolactone in a copper-catalyzed reaction to form 15-methoxypentadecanoic acid, an advanced intermediate on the path to exaltolide. oup.com

Additionally, this compound is used in analytical chemistry as an internal standard in hydrolysis studies of other complex molecules due to its stability and distinct signal in analytical instruments like GC/MS. wiley-vch.de

Catalytic Approaches in this compound Synthesis

Catalysis offers pathways to improve the efficiency, selectivity, and environmental footprint of ether synthesis. ukri.orgwur.nl

For the Williamson ether synthesis, phase-transfer catalysis is a significant industrial improvement. byjus.com A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the reaction between the aqueous sodium dodecyloxide solution and the organic methyl halide phase. The catalyst transports the alkoxide ion into the organic phase, accelerating the reaction and avoiding the need for expensive anhydrous solvents.

Lewis acids can also catalyze etherification reactions. For example, iron(III) chloride (FeCl₃) has been shown to be an efficient catalyst for certain cycloaddition and ring-opening reactions that can lead to ether linkages. nih.govrsc.org

More advanced catalytic methods include copper-catalyzed cross-coupling reactions like the Chan-Lam O-methylation. smith.edu This reaction couples an alcohol with a boronic acid derivative. While typically used for aryl ethers, methods have been developed for the O-methylation of aliphatic alcohols using methylboronic acid, offering an alternative to traditional electrophilic methylating agents. smith.edu Furthermore, direct amination of dodecanol can be achieved using heterogeneous catalysts like ruthenium on carbon (Ru/C), and similar catalytic systems could potentially be adapted for etherification. researchgate.net

Table 2: Catalytic Methods for Ether Synthesis

| Catalytic Method | Catalyst Type | Reactants | Key Advantage |

| Phase-Transfer Catalysis | Quaternary Ammonium Salt | Dodecan-1-ol, Methyl Halide, NaOH | Enhanced reaction rate in biphasic systems, avoids anhydrous solvents. byjus.com |

| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | Varies | Can enable reactions under milder conditions. nih.govrsc.org |

| Chan-Lam Coupling | Copper (Cu) Catalyst | Dodecan-1-ol, Methylboronic Acid | Uses a nucleophilic methyl source, avoiding highly toxic electrophiles. smith.edu |

| Heterogeneous Catalysis | Supported Metals (e.g., Ru/C) | Dodecan-1-ol, Methanol | Catalyst is easily separated and reusable (potential application). researchgate.net |

Heterogeneous Catalysis in Ether Synthesis involving Dodecyl Moieties

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in chemical synthesis, including ease of catalyst separation and recycling. numberanalytics.comlibretexts.org In the context of ether synthesis involving dodecyl structures, solid acid catalysts are predominantly utilized.

One of the most extensively studied heterogeneous catalysts for the etherification of 1-dodecanol (B7769020) is tungstated zirconia (WO₃/ZrO₂). escholarship.orgresearchgate.netosti.gov This solid acid catalyst has demonstrated high selectivity for the formation of ethers from long-chain alcohols. escholarship.orgosti.gov The catalytic activity of tungstated zirconia is attributed to a cooperative effect between Brønsted and Lewis acid sites on its surface. escholarship.orgresearchgate.net This synergy enhances the surface concentration of the alcohol, promoting the bimolecular ether formation over the competing unimolecular dehydration to form dodecene. escholarship.orgresearchgate.net The proposed rate-limiting step for etherification over tungstated zirconia is the formation of the C-O bond between two adsorbed alcohol molecules. researchgate.netosti.gov

Other solid acid catalysts have also been investigated for the etherification of long-chain alcohols. These include various zeolites, alumina-silica, and acidic resins. iyte.edu.trresearchgate.net For instance, zeolites like H-BEA have shown high selectivity in the etherification of other biomass-derived alcohols, suggesting their potential for this compound synthesis. researchgate.net The choice of catalyst and reaction conditions, such as temperature, can significantly influence the product distribution between the desired ether and the dehydration byproduct. researchgate.net

Table 1: Heterogeneous Catalysts for Ether Synthesis from Dodecyl Moieties

| Catalyst | Reactants | Temperature (°C) | Pressure | Yield/Selectivity | Reference |

| Tungstated Zirconia | 1-Dodecanol | 120-160 | Atmospheric | >94% ether selectivity for C6-C12 linear alcohols at 120°C | escholarship.orgosti.gov |

| H-BEA Zeolite | 5-Hydroxymethylfurfural and Ethanol | 120 | Autogenous | 95% selectivity to ethoxymethylfurfural | researchgate.net |

| Alumina-Silica | 1-Octanol | 200-300 | Atmospheric | Product distribution depends on catalyst composition and temperature | iyte.edu.tr |

| Amberlyst 70 | Glycerol and 1-Dodecanol | 130 | Atmospheric | Low conversion due to biphasic medium | researchgate.net |

Homogeneous Catalysis in the Preparation of this compound Precursors

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of synthetic organic chemistry. libretexts.orgscirp.org For the synthesis of unsymmetrical ethers like this compound, the Williamson ether synthesis is a classic and highly effective homogeneous method. researchgate.netbyjus.comlibretexts.orgwikipedia.org This reaction involves the nucleophilic substitution (SN2) of a halide from an alkyl halide by an alkoxide. wikipedia.org

In the context of this compound synthesis, this would typically involve the reaction of sodium dodecyloxide with a methyl halide or sodium methoxide with a dodecyl halide. The formation of the alkoxide is crucial and is often achieved by reacting the corresponding alcohol (1-dodecanol or methanol) with a strong base such as sodium hydride (NaH). masterorganicchemistry.com

To enhance the efficiency of the Williamson ether synthesis, particularly when dealing with reactants of differing solubilities, phase-transfer catalysis (PTC) is employed. acenet.eduwikipedia.orgcrdeepjournal.orgijstr.org Phase-transfer catalysts, such as quaternary ammonium or phosphonium (B103445) salts and crown ethers, facilitate the transfer of the alkoxide anion from an aqueous or solid phase to the organic phase where the alkyl halide is present. numberanalytics.comacenet.edu This accelerates the reaction rate and can lead to higher yields under milder conditions. acenet.educrdeepjournal.org

Organometallic complexes can also serve as homogeneous catalysts in etherification reactions. For instance, palladium(II) complexes have been shown to catalyze the etherification of benzylic alcohols. scirp.org While specific applications to this compound are less commonly reported, these systems represent a potential avenue for catalytic C-O bond formation.

Table 2: Homogeneous Catalytic Systems for Williamson Ether Synthesis

| Catalyst System | Reactants | Base | Solvent | Key Features | Reference(s) |

| Strong Base (e.g., NaH) | Alcohol and Alkyl Halide | Sodium Hydride | THF, DMF | Irreversible deprotonation of alcohol to form the alkoxide. | masterorganicchemistry.com |

| Phase-Transfer Catalyst (e.g., Quaternary Ammonium Salt) | Alcohol and Alkyl Halide in immiscible phases | NaOH, KOH | Biphasic (e.g., water/organic) | Facilitates transfer of alkoxide between phases, increasing reaction rate. | acenet.eduwikipedia.org |

| Crown Ethers | Alcohol and Alkyl Halide | Alkali Metal Hydroxide | Organic Solvent | Enhances nucleophilicity of the alkoxide by complexing with the cation. | numberanalytics.com |

| Organometallic Catalyst (e.g., Pd(II) complexes) | Benzylic Alcohols | Not specified | Dichloroethane, Nitromethane | Catalyzes etherification, though more commonly for aryl ethers. | scirp.org |

Green Chemistry Principles in this compound Synthesis Research

The principles of green chemistry provide a framework for designing chemical products and processes that are more environmentally benign. pnas.orgmit.educonsensus.app In the synthesis of this compound, several of these principles are of particular relevance.

Atom Economy: This principle, developed by Barry Trost, aims to maximize the incorporation of all materials used in the process into the final product. acs.orgcetjournal.it Catalytic reactions are inherently more atom-economical than stoichiometric ones. acs.org For instance, the direct etherification of 1-dodecanol with methanol is more atom-economical than a Williamson synthesis that generates a salt byproduct.

Use of Renewable Feedstocks: A key aspect of green chemistry is the utilization of renewable resources. consensus.appmsu.edu Both 1-dodecanol and methanol can be derived from renewable sources. 1-dodecanol can be produced from the hydrolysis of triglycerides and fatty acids found in biomass. osti.gov Methanol can be produced from biomass (bio-methanol) or from captured carbon dioxide and renewable hydrogen (e-methanol), significantly reducing the carbon footprint of the synthesis. f3centre.secarbonrecycling.comhydrogentechworld.commethanol.org

Safer Solvents and Auxiliaries: The choice of solvent can have a major impact on the environmental profile of a synthesis. mit.edumsu.edu Research is ongoing to replace hazardous solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which are sometimes used in Williamson ether synthesis, with greener alternatives such as cyclopentyl methyl ether (CPME) or by developing solvent-free reaction conditions. masterorganicchemistry.commsu.edu The use of heterogeneous catalysts also facilitates the elimination of solvents.

Energy Efficiency: Designing synthetic methods that can be conducted at ambient temperature and pressure minimizes energy consumption. mit.educonsensus.app The development of highly active catalysts, for both heterogeneous and homogeneous systems, that can operate under milder conditions is a key research goal.

Life Cycle Assessment (LCA): To holistically evaluate the environmental impact of a synthetic route, Life Cycle Assessment is a valuable tool. cetjournal.itunimore.itmdpi.comrsc.orgupc.edu LCA considers the entire life cycle of the product, from raw material extraction to disposal, and can help identify hotspots in the synthesis of this compound where environmental performance can be improved. unimore.it

Mechanistic Investigations of Reactions Involving 1 Methoxydodecane

Elucidating Reaction Pathways of the Methoxy (B1213986) Group in 1-Methoxydodecane

The reactivity of this compound is largely centered around the ether linkage, which connects the methoxy group to the long dodecyl chain. Understanding the mechanisms of reactions at this site is crucial for predicting its behavior in various chemical environments.

Ethers are generally characterized by their low reactivity, making them suitable as solvents in many chemical reactions. openstax.org They are largely unaffected by halogens, dilute acids, bases, and nucleophiles. openstax.org However, under specific and forceful conditions, the carbon-oxygen bond of the ether can be cleaved.

Acidic Conditions:

The most significant reaction of ethers, including this compound, is cleavage by strong acids, particularly hydroiodic acid (HI) and hydrobromic acid (HBr). openstax.orglibretexts.org Hydrochloric acid (HCl) is generally not effective for ether cleavage. openstax.orglibretexts.org The reaction proceeds through a nucleophilic substitution mechanism, which can be either SN1 or SN2, depending on the structure of the alkyl groups attached to the ether oxygen. libretexts.orgmasterorganicchemistry.com

For this compound, which has a primary alkyl group (dodecyl) and a methyl group, the reaction with HBr or HI follows an SN2 mechanism. libretexts.orglibretexts.org The first step involves the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). masterorganicchemistry.comucalgary.ca This protonation step is a rapid and reversible acid-base reaction. ucalgary.ca Subsequently, the halide anion (I⁻ or Br⁻), which is a good nucleophile, attacks the less sterically hindered carbon atom. libretexts.orglibretexts.org In the case of this compound, the attack occurs at the methyl carbon, leading to the formation of methyl halide and dodecanol (B89629).

Reaction Steps under Acidic Conditions (SN2):

Protonation of the ether oxygen: CH₃(CH₂)₁₁OCH₃ + HBr → CH₃(CH₂)₁₁O⁺HCH₃ + Br⁻

Nucleophilic attack by the halide: Br⁻ + CH₃(CH₂)₁₁O⁺HCH₃ → CH₃Br + CH₃(CH₂)₁₁OH

If an excess of the strong acid is used, the dodecanol formed can undergo a further substitution reaction to produce dodecyl bromide. masterorganicchemistry.com

In contrast, ethers with tertiary, benzylic, or allylic groups tend to cleave via an SN1 or E1 mechanism due to the stability of the resulting carbocation intermediates. openstax.orgfiveable.me

Basic Conditions:

Ethers are generally very resistant to cleavage under basic or nucleophilic conditions. openstax.org The C-O bond of an ether is strong, and the alkoxy group (RO⁻) is a poor leaving group. Therefore, this compound does not typically undergo cleavage in the presence of bases.

The ether linkage in this compound dictates its nucleophilic and electrophilic character.

Nucleophilic Reactivity:

A nucleophile is a species that donates a pair of electrons to form a new covalent bond. masterorganicchemistry.com The oxygen atom in the ether linkage of this compound possesses lone pairs of electrons, making it a Lewis base and a potential nucleophile. ucalgary.camasterorganicchemistry.com However, the nucleophilicity of the ether oxygen is generally weak. Its primary nucleophilic role is observed in its reaction with strong acids, where it gets protonated. masterorganicchemistry.comucalgary.ca

Electrophilic Reactivity:

An electrophile is a species that accepts a pair of electrons to form a new covalent bond. masterorganicchemistry.com The carbon atoms adjacent to the oxygen in the ether linkage of this compound have a partial positive charge (δ+) due to the electronegativity of the oxygen atom, making them electrophilic centers. libretexts.org These carbons are susceptible to attack by nucleophiles, but only under conditions where the ether oxygen can be converted into a good leaving group, such as through protonation under strong acidic conditions. ucalgary.calibretexts.org Therefore, direct nucleophilic attack on the ether linkage without prior activation is uncommon.

Alkyl Chain Reactivity and Functionalization Mechanisms of Dodecyl Methoxy Compounds

While the ether group is the primary site of reactivity in many reactions, the long dodecyl chain can also participate in certain transformations, particularly those involving C-H bond activation or radical processes.

Direct functionalization of otherwise unreactive C-H bonds is a significant area of research in organic synthesis, aiming for more atom- and step-economical processes. rsc.org This approach avoids the need for pre-functionalized substrates. sigmaaldrich.com Metal-catalyzed C-H activation has emerged as a powerful tool for this purpose, utilizing transition metals to cleave C-H bonds and form new C-C, C-N, or C-O bonds. rsc.orgsigmaaldrich.com

While specific studies on the C-H activation of the dodecyl moiety in this compound are not extensively detailed in the provided results, the general principles can be applied. The dodecyl chain consists of numerous secondary C-H bonds which are generally less reactive than C-H bonds at specific positions (like allylic or benzylic). However, with the right catalyst, selective functionalization can be achieved. For instance, manganese-catalyzed C-H activation has been used for the modular synthesis of complex molecules. nih.gov Such catalytic systems could potentially be employed to introduce functional groups at various positions along the dodecyl chain of this compound, although selectivity might be a challenge.

Radical Reactions:

Free radical reactions can be initiated by heat or light and involve species with unpaired electrons. lkouniv.ac.in In the context of ethers, a common radical reaction is autoxidation, which occurs in the presence of oxygen and leads to the formation of hydroperoxides and dialkyl peroxides. This process is often initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen, as this C-H bond is weakened by the adjacent oxygen atom. For this compound, this would involve the formation of a radical at the C1 position of the dodecyl chain or on the methyl group.

Photochemical Reactions:

Photochemical reactions are initiated by the absorption of light. fiveable.me When a molecule absorbs a photon, it is promoted to an electronically excited state, which can then undergo various transformations, including bond cleavage or rearrangements. photobiology.info The photodissociation of a molecule occurs when the absorbed light energy is greater than the bond dissociation energy. lkouniv.ac.in

For long-chain ethers like this compound, photochemical reactions could involve the cleavage of the C-O or C-H bonds. For example, the absorption of UV light could lead to the homolytic cleavage of the C-O bond to form a dodecyloxy radical and a methyl radical. libretexts.org These highly reactive radical intermediates can then participate in a variety of subsequent reactions. fiveable.me The quantum yield, which measures the efficiency of a photochemical reaction, is an important parameter in these processes. fiveable.melibretexts.org

Kinetic and Thermodynamic Parameters of this compound Reactions

The study of kinetic and thermodynamic parameters provides valuable insights into the feasibility, rate, and mechanism of chemical reactions.

Kinetic Control vs. Thermodynamic Control:

In some reactions, a mixture of products can be formed. The product that forms fastest is the kinetic product, while the most stable product is the thermodynamic product. libretexts.org The reaction conditions, particularly temperature, can influence which product predominates. libretexts.org For the acid-catalyzed cleavage of an unsymmetrical ether, the reaction pathway (SN1 vs. SN2) and the resulting products are determined by the structure of the ether, which is a reflection of the kinetic and thermodynamic stability of the intermediates and products.

Kinetic and Thermodynamic Data:

The following table provides a hypothetical representation of how kinetic and thermodynamic data for a reaction involving this compound might be presented.

| Parameter | Description | Hypothetical Value for a Reaction of this compound |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the reaction. | 85 kJ/mol |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy in going from the reactants to the transition state. | 82 kJ/mol |

| Entropy of Activation (ΔS‡) | The change in entropy in going from the reactants to the transition state. | -30 J/mol·K |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy in going from the reactants to the transition state. | 91 kJ/mol |

Reaction Rate Determination and Order of Reactions

The determination of reaction rates and the order of reaction with respect to the reactants provides insight into the molecularity of the rate-determining step of a reaction. For ethers like this compound, common reactions include autoxidation and acid-catalyzed processes.

Autoxidation Reactions:

The oxidation of ethers in the presence of molecular oxygen, known as autoxidation, is a radical chain reaction. researchgate.net This process is responsible for the formation of potentially hazardous hydroperoxides. The general mechanism for ether autoxidation can be described by the following steps, using diethyl ether as a well-studied analogue:

Initiation: Formation of an α-alkoxyalkyl radical. This can be initiated by heat, light, or an initiator species.

Propagation: The α-alkoxyalkyl radical (E•) reacts with oxygen to form a peroxy radical (EOO•). This peroxy radical can then abstract a hydrogen atom from another ether molecule to form a hydroperoxide (EOOH) and a new α-alkoxyalkyl radical. cdnsciencepub.com

Step 1: E• + O₂ → EOO•

Step 2: EOO• + EH → EOOH + E•

Termination: Combination of radicals to form non-radical products.

The rate of oxidation is dependent on the concentrations of the ether and the initiator. For the autoxidation of several acyclic ethers, the reaction is typically first order with respect to the ether concentration and shows a dependence on the rate of initiation. cdnsciencepub.com For instance, in the oxidation of diethyl ether with chloramine-T in an acidic medium, the reaction rate shows a first-order dependence on the oxidant [CAT] and a fractional-order dependence on both the diethyl ether concentration and [H⁺]. researchgate.net This suggests a complex mechanism likely involving the formation of an intermediate complex before the rate-determining step. researchgate.net

A proposed rate law for such an oxidation might take the form: Rate = k[Ether]ⁿ[Oxidant]ᵐ[H⁺]ᵖ where n, m, and p are the orders of reaction with respect to the ether, oxidant, and acid catalyst, respectively. For long-chain ethers like this compound, steric hindrance from the dodecyl group might slightly decrease the rate of hydrogen abstraction compared to smaller ethers, but the general kinetic behavior is expected to be similar.

Acid-Catalyzed Reactions:

Acid-catalyzed reactions of ethers, such as hydrolysis or the reverse reaction, etherification, are also of significant interest. The etherification of long-chain alcohols like 1-dodecanol (B7769020) to form di-dodecyl ether has been studied over solid acid catalysts like tungstated zirconia. escholarship.org The kinetics of this reaction suggest a bimolecular mechanism. The rate-limiting step for etherification is proposed to be the reaction between two adsorbed alcohol molecules. escholarship.org Conversely, the dehydration of the alcohol to form an alkene is a unimolecular process. escholarship.org

For the acid-catalyzed hydrolysis of an ether like this compound, the reaction would likely follow a mechanism involving protonation of the ether oxygen, followed by nucleophilic attack by water. The rate would be dependent on the concentration of both the ether and the acid catalyst.

Interactive Table: Kinetic Parameters for Analogous Ether Reactions

| Reaction | Reactant | Order w.r.t. Substrate | Order w.r.t. Oxidant/Catalyst | Rate Constant (k) | Conditions | Reference |

|---|---|---|---|---|---|---|

| Autoxidation | Isopropyl Ether | 1 | - | 4.1 x 10⁻³ M⁻¹s⁻¹ (kp) | 30°C | cdnsciencepub.com |

| Autoxidation | Benzyl Ether | 1 | - | 1.0 M⁻¹s⁻¹ (kp) | 30°C | cdnsciencepub.com |

| Oxidation | Diethyl Ether | Fractional | 1 ([CAT]) | Varies with [H⁺] | 313 K, HCl medium | researchgate.net |

Note: kp refers to the propagation rate constant. Data for this compound is inferred from these analogous systems.

Energy Profile Analysis and Transition State Characterization

Energy profile analysis provides a quantitative description of a reaction pathway, including the energies of reactants, products, intermediates, and transition states. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for elucidating these profiles. wikipedia.orgopenaccessjournals.com

Oxidation Pathway:

For the autoxidation of ethers, computational studies on diethyl ether have shown that the initial hydrogen abstraction occurs preferentially at the α-carbon (the carbon adjacent to the ether oxygen) due to the stabilization of the resulting radical by the oxygen atom. researchgate.netrsc.org The subsequent addition of O₂ to this radical is typically a low-barrier, diffusion-controlled process.

A key feature in the oxidation of larger ethers is the possibility of intramolecular hydrogen abstraction (isomerization) within the peroxy radical (ROO•). nrel.gov For a long-chain ether like this compound, the peroxy radical formed at the α-position of the dodecyl chain can undergo isomerization via a cyclic transition state to form a hydroperoxyalkyl radical (•QOOH). nrel.govnih.gov The size of the transition state ring (typically 5-, 6-, or 7-membered) significantly affects the activation energy. nrel.gov Computational studies on ether radicals have shown that these isomerization pathways can be competitive with or even faster than intermolecular hydrogen abstraction, especially at lower concentrations. nrel.gov

The transition state for the initial intermolecular hydrogen abstraction involves the approach of a radical initiator to a C-H bond on the α-carbon. The transition state for intramolecular H-migration is a cyclic structure where the peroxy group abstracts a hydrogen from another part of the same molecule. The presence of the ether oxygen within the ring of the transition state can influence the activation barrier, sometimes making it lower than in analogous alkane radicals. nrel.gov

Etherification/Hydrolysis Pathway:

In the acid-catalyzed etherification of 1-dodecanol, the proposed mechanism involves the cooperation between Brønsted and Lewis acid sites on the catalyst surface. escholarship.org The energy profile would show steps for alcohol adsorption, protonation, nucleophilic attack of a second alcohol molecule on the protonated species, and finally desorption of the ether and water. The rate-limiting step, and thus the highest activation barrier in the profile, is suggested to be the formation of the C-O bond between the two alcohol molecules. escholarship.org The transition state for this step would involve a partially formed C-O bond and a partially broken O-H bond of the attacking alcohol.

Interactive Table: Calculated Activation Energies for Analogous Ether Reactions

| Reaction Type | Specific Reaction | Activation Energy (kJ/mol) | Computational Method | Reference |

|---|---|---|---|---|

| H-abstraction | H-abstraction from Diethyl Ether by •OH | Low barrier | DFT | rsc.org |

| Isomerization | ROO• → •QOOH in ethers (general) | 35-120 (depends on ring size) | DFT | nrel.govnih.gov |

| Etherification | 1-Dodecanol to Di-dodecyl ether | 110 ± 5 | Experimental (Arrhenius plot) | escholarship.org |

Note: These values provide an estimate of the energy barriers expected for similar reactions involving this compound.

Advanced Analytical Methodologies for the Research and Characterization of 1 Methoxydodecane

Spectroscopic Techniques for Structural Elucidation and Purity Assessment in Research

Spectroscopy is a fundamental tool for determining the molecular structure and purity of chemical compounds. jchps.commit.edu For 1-Methoxydodecane, various spectroscopic methods provide detailed information about its atomic composition and connectivity.

Advanced NMR Spectroscopy (e.g., 2D-NMR) for Complex Mixtures

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for unambiguous structure determination. jchps.com While standard one-dimensional (1D) ¹H and ¹³C NMR provide foundational information, advanced two-dimensional (2D) NMR techniques are invaluable when this compound is present in complex mixtures, where signal overlap in 1D spectra can obscure analysis. nih.govnih.gov

In a mixture, 2D-NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) can distinguish the signals of this compound from other components. A COSY spectrum would reveal proton-proton couplings within the dodecyl chain and with the methoxy (B1213986) group, helping to trace the carbon skeleton. An HSQC spectrum correlates directly bonded proton and carbon atoms, definitively assigning each ¹H signal to its corresponding ¹³C signal. For more complex structural problems, the Heteronuclear Multiple Bond Correlation (HMBC) experiment can identify longer-range couplings (2-3 bonds), for instance, connecting the methoxy protons to the first carbon of the dodecyl chain (C1), thus confirming the ether linkage. wpmucdn.com These multidimensional experiments effectively "separate" the spectrum of this compound from the spectra of other compounds in the mixture, allowing for its unequivocal identification. manchester.ac.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃-O- | ~3.3 | ~58 |

| -O-CH₂- | ~3.4 | ~72 |

| -CH₂- (C2) | ~1.6 | ~32 |

| -CH₂- (C3-C11) | ~1.3 | ~29-30 |

| -CH₂- (C12) | ~1.3 | ~23 |

Note: These are approximate values and can vary based on solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Metabolite and Derivative Identification

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule and for identifying its metabolites or derivatives. researchgate.netthermofisher.com HRMS provides highly accurate mass measurements, which can confirm the molecular formula of this compound (C₁₃H₂₈O) by matching its experimental mass to the theoretical exact mass (200.2140 Da). nih.gov

In metabolic studies or reaction monitoring, this compound might be converted into various derivatives. HRMS, often coupled with liquid chromatography (LC-HRMS), is a primary tool for detecting and identifying these new compounds. nih.govresearchgate.net For example, potential metabolic transformations could include hydroxylation at various positions along the dodecyl chain or O-demethylation to form dodecanol (B89629). HRMS can detect these new metabolites by identifying their corresponding molecular ions. Further structural information can be obtained using tandem mass spectrometry (MS/MS), where the metabolite ions are fragmented to produce a characteristic pattern that helps pinpoint the location of the chemical modification. nih.gov

Table 2: Exact Masses of this compound and Potential Derivatives

| Compound | Molecular Formula | Transformation | Exact Mass (Da) |

|---|---|---|---|

| This compound | C₁₃H₂₈O | Parent Compound | 200.2140 |

| Hydroxy-1-methoxydodecane | C₁₃H₂₈O₂ | Hydroxylation | 216.2089 |

Chromatographic Methods for Separation and Quantification in Complex Matrices

Chromatography is a technique used to separate the components of a mixture, which is a critical step before identification and quantification. nih.govbioanalysis-zone.com The choice of chromatographic method depends on the volatility and polarity of the analytes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. imist.ma In GC, the components of a mixture are separated based on their boiling points and interactions with a stationary phase within a capillary column. researchgate.net As each separated component elutes from the column, it enters the mass spectrometer, which acts as a detector, providing both quantitative data and mass spectra for identification. sums.ac.ir

The analysis of this compound by GC-MS would involve its separation from other volatile products in a sample. nih.gov Its identity would be confirmed by its specific retention time and by comparing its mass spectrum with a library of known spectra. The mass spectrum is a molecular fingerprint, showing the parent molecular ion and a characteristic pattern of fragment ions. This method is highly sensitive and specific, making it suitable for trace analysis in complex matrices. mdpi.com

Table 3: Typical GC-MS Data for this compound Analysis

| Parameter | Value/Description |

|---|---|

| Column Type | Non-polar (e.g., HP-5MS) |

| Retention Index | 1424 (Semi-standard non-polar) nih.gov |

| Key Mass Fragments (m/z) | M+ (200), fragments corresponding to the loss of methoxy group and alkyl chain cleavages. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Intermediates

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, particularly those that are non-volatile or thermally unstable. longdom.orgopenaccessjournals.com Separation is achieved by passing a liquid mobile phase through a column packed with a solid stationary phase. sigmaaldrich.com

While GC-MS is often preferred for this compound itself, HPLC is crucial for analyzing reaction mixtures that may contain non-volatile starting materials, intermediates, or byproducts alongside the target compound. env.go.jp For instance, if this compound were synthesized from a non-volatile precursor, HPLC could be used to monitor the reaction's progress by separating the precursor, intermediates, and the final product. A reversed-phase HPLC method, using a non-polar stationary phase (like C18) and a polar mobile phase (like a methanol (B129727)/water mixture), would be suitable for such an analysis. Detection could be achieved using a universal detector like an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer.

Hyphenated Techniques for Comprehensive Characterization

Hyphenated techniques, which combine a separation method with a spectroscopic detection method online, provide the most comprehensive characterization of complex samples. asdlib.orgnih.gov The coupling of chromatography with mass spectrometry (e.g., GC-MS, LC-MS) is a prime example, offering both separation of mixture components and their positive identification in a single analysis. ijsrtjournal.comsaspublishers.com

For this compound, GC-MS stands out as the most powerful hyphenated technique for its analysis in volatile matrices, providing excellent separation and definitive structural information. imist.ma In scenarios involving non-volatile derivatives or complex biological samples, LC-MS, particularly LC-HRMS, becomes the method of choice. researchgate.net These techniques are indispensable in modern chemical research, enabling detailed investigation of compounds like this compound, from confirming its identity and purity to tracking its fate in chemical reactions or biological systems.

GCxGC for High-Resolution Separation

Comprehensive two-dimensional gas chromatography (GCxGC) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds in complex matrices. researchgate.netunito.it This method enhances peak capacity and separation power by employing two columns with different stationary phases, providing a much more detailed chemical profile than single-column GC. researchgate.netnih.gov

In the context of this compound analysis, GCxGC is particularly advantageous for resolving it from structurally similar compounds, such as isomers or other long-chain ethers and alkanes, which may co-elute in a one-dimensional separation. The first dimension typically separates compounds based on their volatility, while the second dimension provides separation based on polarity. copernicus.org This orthogonal separation mechanism distributes the analytes across a two-dimensional plane, significantly improving resolution. gcms.cz

The instrumentation for GCxGC involves a standard gas chromatograph equipped with a modulator, which is the key component that enables the two-dimensional separation. chromatographyonline.com The modulator traps fractions of the eluent from the first column and then rapidly injects them onto the second, shorter column. unito.it Detection is often performed using a fast-response detector, such as a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS), which is necessary to capture the very narrow peaks produced in the second dimension. copernicus.orgchromatographyonline.com

For the analysis of this compound in a complex hydrocarbon matrix, a typical GCxGC setup might involve a non-polar first-dimension column and a semi-polar second-dimension column. This configuration separates compounds by their boiling points in the first dimension and then by their polarity in the second, effectively isolating the ether from non-polar hydrocarbons.

Table 1: Illustrative GCxGC Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| First Dimension Column | Non-polar (e.g., 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Second Dimension Column | Mid-polar (e.g., 50% phenyl-methylpolysiloxane), 1.5 m x 0.1 mm ID, 0.1 µm film thickness |

| Carrier Gas | Helium or Hydrogen |

| Oven Temperature Program | Initial 50°C, ramp to 300°C at 3°C/min |

| Modulation Period | 6 seconds |

| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) |

The resulting data from a GCxGC analysis is a contour plot where each peak represents a single compound, providing a highly detailed chemical fingerprint of the sample. chemistry-matters.com This high-resolution separation is invaluable for identifying and quantifying this compound in complex mixtures such as petroleum products or environmental samples. chemistry-matters.com

LC-MS/MS for Metabolomics and Complex Product Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is an indispensable tool for the analysis of non-volatile compounds in complex biological and chemical matrices. nih.gov This technique is particularly well-suited for metabolomics studies, where the goal is to identify and quantify a wide range of metabolites in biological fluids or tissues. nih.govscite.ai In the context of this compound, LC-MS/MS can be employed to study its metabolic fate or to analyze its presence in complex reaction products.

The methodology involves separating the analytes using liquid chromatography, followed by their ionization and detection by tandem mass spectrometry. The separation is typically achieved using a reversed-phase column, where compounds are separated based on their hydrophobicity. d-nb.info For a molecule like this compound and its potential more polar metabolites, a gradient elution with a mixture of water and an organic solvent like acetonitrile (B52724) or methanol is commonly used. nih.gov

Following separation, the analytes are ionized, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). chromatographyonline.com ESI is a soft ionization technique suitable for a wide range of compounds, while APCI is often used for less polar molecules. chromatographyonline.com The tandem mass spectrometer then allows for the selection of a specific parent ion (e.g., the molecular ion of this compound or a metabolite) and its fragmentation to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling the detection of trace amounts of the target analyte in a complex matrix. mdpi.com

For a metabolomics study investigating the biotransformation of this compound, researchers would look for potential metabolites such as hydroxylated or carboxylated derivatives. An LC-MS/MS method would be developed to screen for these potential products in biological samples.

Table 2: Hypothetical LC-MS/MS Parameters for the Analysis of this compound and its Metabolites

| Parameter | Condition |

|---|---|

| LC Column | C18 reversed-phase, 2.1 x 100 mm, 1.8 µm particle size |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 15 minutes |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MS/MS Transitions | Parent Ion (m/z) -> Product Ion(s) (m/z) for each target analyte |

The high sensitivity and specificity of LC-MS/MS make it a powerful tool for understanding the metabolic pathways of this compound and for the analysis of complex product mixtures resulting from its synthesis or degradation. chromatographyonline.com

In-Situ and Operando Analytical Methods for Reaction Monitoring

Understanding the kinetics, mechanisms, and pathways of chemical reactions involving this compound requires real-time monitoring of the reaction progress. mt.com In-situ and operando spectroscopic techniques are powerful methodologies for achieving this, as they allow for the observation of reactants, intermediates, and products under actual reaction conditions. wikipedia.orgacs.org

In-situ monitoring involves placing an analytical probe directly into the reaction vessel to collect data in real-time without disturbing the reaction. mt.com Operando spectroscopy goes a step further by simultaneously measuring the catalytic activity and the spectroscopic signature of the catalyst or reacting species. wikipedia.org This provides a direct correlation between the structural changes in the system and its chemical performance. mdpi.com

Commonly used in-situ and operando techniques for monitoring liquid-phase reactions, such as the synthesis or transformation of this compound, include Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netrsc.org

Fourier-Transform Infrared (FTIR) Spectroscopy: In-situ FTIR, often using an attenuated total reflectance (ATR) probe, can monitor the concentration of key functional groups in the reaction mixture. researchgate.net For example, in the synthesis of this compound from dodecanol and a methylating agent, FTIR could track the disappearance of the O-H stretch of the alcohol and the appearance of the C-O-C stretch of the ether.

Raman Spectroscopy: Raman spectroscopy is complementary to FTIR and is particularly useful for monitoring reactions in aqueous media and for studying catalyst structures. rsc.org It can provide information on the vibrational modes of molecules and can be used to follow the conversion of reactants to products in real-time.

Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR can provide detailed structural information about the species present in a reaction mixture. rsc.org By acquiring spectra at regular intervals, it is possible to identify and quantify reactants, intermediates, and products, thereby elucidating the reaction mechanism.

The data obtained from these in-situ and operando methods are crucial for optimizing reaction conditions, improving yields, and gaining a fundamental understanding of the chemical transformations involving this compound. frontiersin.org These techniques are vital for moving beyond traditional offline analysis, which can be time-consuming and may not capture transient or unstable intermediates. spectroscopyonline.com

Table 3: Comparison of In-Situ/Operando Techniques for Monitoring this compound Reactions

| Technique | Information Provided | Advantages | Considerations |

|---|---|---|---|

| FTIR (ATR) | Changes in functional group concentrations (e.g., O-H, C-O-C) | High sensitivity, applicable to a wide range of reactions | Signal can be affected by solvent absorption |

| Raman | Vibrational modes of molecules, catalyst structure | Excellent for aqueous systems, non-invasive | Can have weak signals, fluorescence interference |

| NMR | Detailed structural information, quantification of species | Highly specific, provides unambiguous identification | Lower sensitivity, requires specialized reaction setups |

By applying these advanced analytical methodologies, researchers can gain unprecedented insights into the chemistry of this compound, from its detailed compositional analysis in complex mixtures to the real-time observation of its formation and transformation.

Theoretical and Computational Studies on 1 Methoxydodecane

Molecular Modeling and Simulation of 1-Methoxydodecane Behavior

Molecular modeling and simulation encompass a range of computational techniques used to mimic the behavior of molecules. ibm.com These methods are particularly useful for studying flexible molecules like this compound, which consists of a polar methoxy (B1213986) head group and a long, nonpolar dodecyl tail.

The conformation of a molecule describes the spatial arrangement of its atoms, which can change via rotation about single bonds. mun.ca For this compound, with its numerous single bonds in the dodecyl chain, a vast number of conformations are possible. Conformational analysis aims to identify the low-energy, and therefore most probable, structures. mun.ca This is often achieved through methods like molecular dynamics (MD) simulations, which compute the atomic trajectories of a system over time by solving Newton's equations of motion. nih.govgeoscienceworld.org

MD simulations reveal how this compound behaves over time, showing the flexibility of its long alkyl chain and the rotation around the C-O ether bonds. jst.go.jp Studies on similar long-chain molecules, such as in sodium dodecyl sulfate (B86663) (SDS) micelles or n-dodecylphosphorylcholine, demonstrate that dodecyl chains are highly dynamic, capable of significant conformational fluctuations. nih.govnih.gov In a simulation of this compound, one would expect to observe rapid changes in the dihedral angles along the carbon backbone, leading to both extended and folded chain conformations. All-atom MD simulations on polyoxyethylene alkyl ethers (CmEOn), which share structural similarities, show that the alkyl chains are instrumental in the self-aggregation process, directing themselves inward to form micellar cores. nih.gov Similar dynamic behavior would govern the properties of pure this compound and its interactions in solution.

Table 1: Key Dihedral Angles for Conformational Analysis of this compound This table illustrates the principal dihedral angles whose rotational potentials would be calculated to map the conformational landscape of the molecule.

| Atoms Defining Dihedral Angle | Bond Type | Description |

|---|---|---|

| C1-O-C2-C3 | C-O-C-C | Rotation of the dodecyl chain relative to the methyl group |

| O-C2-C3-C4 | O-C-C-C | Rotation at the start of the alkyl chain |

In liquid or solid states, molecules are held together by intermolecular forces. libretexts.org For this compound, these forces are primarily a combination of London dispersion forces from the long dodecyl tail and weaker dipole-dipole interactions originating from the polar C-O-C ether linkage. libretexts.orgsolubilityofthings.com While ethers cannot form hydrogen bonds with themselves, the oxygen atom can act as a hydrogen bond acceptor with protic molecules like water. libretexts.org

To simulate these interactions, computational models use intermolecular potentials, often called force fields. A common component of a force field is the Lennard-Jones potential, which models the van der Waals forces (both attraction and repulsion) between pairs of non-bonded atoms. aip.org The parameters for these potentials are developed to reproduce experimental data or results from high-level quantum mechanical calculations. aip.org Studies on ether alcohols show a competition between intermolecular hydrogen bonding involving the hydroxyl and ether groups. mdpi.com For pure this compound, simulations would focus on accurately representing the strong dispersion forces of the twelve-carbon chains, which are expected to dominate the bulk properties like boiling point and viscosity, and the weaker polar interactions of the methoxy group.

Quantum Chemical Calculations of this compound Properties and Reactivity

Quantum chemistry applies the principles of quantum mechanics to calculate molecular properties. acs.org Unlike molecular mechanics, which relies on empirical force fields, quantum methods compute the electronic structure of a molecule from first principles, providing deeper insights into bonding, charge distribution, and reactivity.

Methods like Density Functional Theory (DFT) are used to determine the electronic structure, including the shape and energy of molecular orbitals and the distribution of electron density. mdpi.com This information helps explain the molecule's polarity and reactivity. For this compound, calculations would show a higher electron density around the electronegative oxygen atom, confirming the polar nature of the ether group. researchgate.net

A powerful application of these calculations is the prediction of spectroscopic properties. mdpi.com For instance, NMR chemical shifts can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. hhu.de Researchers have successfully used computational methods to predict and assign the ¹H and ¹³C NMR spectra of complex alkyl-O-alkyl ether structures. nih.govacs.org This involves optimizing the molecule's geometry and then calculating the magnetic shielding of each nucleus. chemrxiv.org By comparing calculated shifts to experimental data, one can confirm the structure or assign signals in a complex spectrum. acs.org For this compound, this would involve calculating the chemical shifts for the unique carbons and protons of the methoxy and dodecyl groups.

Table 2: Illustrative Example of DFT-Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Ether This table demonstrates the typical accuracy of modern DFT methods for predicting spectroscopic data, based on findings for similar compounds. Values are hypothetical for this compound.

| Carbon Atom | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

|---|---|---|---|

| Methoxy C | 58.5 | 59.1 | -0.6 |

| Dodecyl C1 | 71.2 | 71.9 | -0.7 |

| Dodecyl C2 | 31.5 | 31.9 | -0.4 |

Quantum chemical calculations are essential for studying chemical reactions, allowing researchers to map the entire reaction pathway, including the structures of reactants, products, intermediates, and transition states. nih.gov This provides crucial information about the reaction mechanism and its energetic feasibility. A key transformation for ethers is the cleavage of the C–O bond. solubilityofthings.com

Computational studies using DFT have been employed to investigate the mechanisms of ether cleavage in various systems. jst.go.jpfrontiersin.org For example, in the context of lignin (B12514952) depolymerization, DFT calculations have explored base-catalyzed pathways for β-O-4 ether linkage cleavage, identifying transition states and calculating activation barriers. nih.govfrontiersin.org Similarly, the mechanism of Ni-catalyzed cross-coupling involving ether cleavage has been elucidated, revealing a novel pathway involving a Ni(0)-ate complex. jst.go.jp For this compound, such studies could map the potential energy surface for its cleavage by a strong acid or a metal catalyst. Calculations would determine the activation energy (the height of the energy barrier at the transition state), indicating how fast the reaction would proceed. osti.govresearchgate.net

Table 3: Representative Calculated Activation Energies for Ether Cleavage Steps from Computational Studies This table provides examples of activation energies (ΔG‡) for different ether cleavage mechanisms, illustrating the type of data generated from quantum chemical calculations.

| Reaction System | Cleavage Mechanism | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Lignin Model Compound | Base-catalyzed (KOH) | 6.1 frontiersin.org |

| Phenyl Methyl Ether | Ni(0)-ate complex pathway | 19.4 jst.go.jp |

Application of Computational Chemistry in Materials Design Featuring Dodecyl Methoxy Groups

Computational chemistry is a vital tool in materials science, enabling the in silico design of new materials with desired properties, which accelerates development and reduces experimental costs. chemrxiv.org Functional groups like the dodecyl methoxy moiety can be incorporated into larger molecular structures, such as polymers, to tune their physical and electronic properties. researchgate.net The long, flexible, and nonpolar dodecyl chain can enhance solubility in organic solvents and influence the self-assembly and morphology of thin films, while the ether linkage provides a point of flexibility. mdpi.com

In the field of organic electronics, computational methods are used to design semiconducting polymers for applications like organic photovoltaics (OPVs). mdpi.com Attaching alkyl or alkyl ether side chains to a conjugated polymer backbone can significantly alter the material's charge transport properties, molecular packing, and energy levels (HOMO/LUMO). chemrxiv.orgmdpi.com DFT calculations can predict these electronic properties, while MD simulations can model the polymer's conformation and the resulting bulk morphology. researchgate.net Similarly, in the design of polymer electrolytes for batteries, studies have shown that varying the length of alkyl ether side chains affects ion conductivity. frontiersin.org Computational models can rationalize these trends by simulating how changes in side-chain length impact polymer segmental motion and interactions with ions, providing clear design guidelines before undertaking lengthy synthetic efforts. frontiersin.org

Role of 1 Methoxydodecane in Advanced Materials and Chemical Applications

Incorporation of 1-Methoxydodecane Moieties in Polymer Science and Engineering

The functionalization of polymers with tailored side chains is a powerful strategy to manipulate their physical and chemical properties. The this compound moiety, with its long alkyl chain and ether linkage, provides a versatile tool for polymer engineers to control solubility, morphology, and crystalline behavior.

Design and Synthesis of Polymers with this compound Side Chains

The introduction of this compound side chains into polymer structures is typically achieved through the synthesis of functionalized monomers prior to polymerization. A notable example is in the development of donor-acceptor (D-A) conjugated polymers for organic solar cells. For instance, researchers have designed and synthesized novel polymer donors by introducing this compound side chains onto the benzo[1,2-b:4,5-b']dithiophene (BDT) unit of a PBDT-TPD polymer. researchgate.net

The synthesis of such polymers often involves well-established techniques like Stille or Suzuki polycondensation reactions. researchgate.netrsc.org These methods allow for the controlled coupling of different monomer units, one of which bears the this compound side chain. The general approach involves the synthesis of a monomer where the this compound group is attached to the aromatic backbone. This functionalized monomer is then copolymerized with another monomer to create the final polymer with the desired side-chain structure. The synthesis of these complex macromolecules can be achieved through various polymerization techniques, including radical polymerization, anionic and cationic chain-growth polymerizations, and controlled living polymerizations, which allow for the creation of polymers with well-defined structures and properties. rsc.orgmdpi.com

Table 1: Polymerization Methods for Functionalized Polymers

| Polymerization Method | Description | Key Features |

| Stille Polycondensation | A cross-coupling reaction that uses an organotin compound with an organic halide. | Tolerant to a wide variety of functional groups. |

| Suzuki Polycondensation | A cross-coupling reaction using a boronic acid or ester with an organohalide. | Generally has high yields and is tolerant of aqueous conditions. |

| Radical Polymerization | Involves the successive addition of monomer units to a growing polymer chain that has a radical active center. | Can be used for a wide range of vinyl monomers. |

Influence of Alkyl Ether Side Chains on Polymer Aggregation and Crystallization

The aggregation and crystallization of polymers are critical factors that determine their performance in solid-state devices. The presence of alkyl ether side chains, such as this compound, can significantly influence these processes. The long, flexible dodecyl chain can enhance solubility in organic solvents, which in turn affects how the polymer chains aggregate in solution and pack in the solid state. researchgate.netfrontiersin.org

Linear side chains, like the dodecyl group in this compound, can promote more ordered packing and crystallization compared to bulky, branched side chains which can introduce steric hindrance. frontiersin.orgrsc.org This ordered packing can lead to the formation of crystalline domains within the polymer film, which is often beneficial for charge transport. numberanalytics.com The degree of crystallinity is a key parameter that influences the mechanical and thermal properties of polymers. doitpoms.ac.ukresearchgate.net Factors that favor more ordered and regular polymer chains, such as fewer short branches and a high degree of stereoregularity, tend to lead to a higher degree of crystallinity. doitpoms.ac.uk In some cases, the crystallization process can be influenced by the disentanglement of polymer chains in solution prior to film formation. mdpi.com

Impact of this compound on Polymer Solution Properties and Film Morphology

The properties of a polymer in solution have a direct impact on the morphology of the resulting thin film. The introduction of this compound side chains can improve the solubility of otherwise rigid polymer backbones, allowing for solution-based processing techniques like spin-coating to create uniform thin films. mdpi.com The final morphology of these films is a result of complex processes including solvent evaporation, polymer aggregation, and crystallization. mdpi.com

The morphology of a polymer film, including the size and distribution of crystalline and amorphous domains, is crucial for its application. For instance, in organic solar cells, a well-defined nanoscale morphology with interpenetrating networks of donor and acceptor materials is essential for efficient charge separation and transport. researchgate.net The choice of solvent and processing conditions can be used to control the film morphology. mdpi.com The rheological properties of the polymer solution, such as viscosity and viscoelasticity, also play a significant role in determining the final film structure.

This compound as a Structural Motif in Organic Semiconductor Research

In the realm of organic electronics, the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) is intrinsically linked to the molecular structure of the organic semiconductor. The this compound moiety has been strategically employed to fine-tune the electronic properties and solid-state packing of these materials. researchgate.netmolaid.comicmab.esrsc.orgnih.govrsc.org

Tailoring Charge Transfer and Electronic Coupling via Alkoxy Substitution

Charge transport in organic semiconductors occurs through the hopping of charge carriers (electrons or holes) between adjacent molecules or polymer chains. nih.govadvancedsciencenews.com The efficiency of this process is highly dependent on the electronic coupling between these units. The introduction of alkoxy side chains, such as this compound, can influence this coupling. The oxygen atom in the methoxy (B1213986) group can affect the electronic distribution in the conjugated backbone, potentially enhancing intramolecular charge transfer.

Furthermore, the arrangement of the polymer chains in the solid state, which is influenced by the side chains, dictates the intermolecular electronic coupling. rsc.org Well-ordered, crystalline domains with close π-π stacking distances are generally favorable for efficient charge transport. advancedsciencenews.com Research has shown that linear alkyl side chains can promote better molecular packing compared to branched ones, leading to improved charge mobility. frontiersin.org The strategic placement of the this compound side chain can thus be used to optimize the charge transport pathways within the organic semiconductor film. researchgate.net

Table 2: Factors Influencing Charge Transport in Organic Semiconductors

| Factor | Description | Impact of this compound |

| Intermolecular Electronic Coupling | The strength of the electronic interaction between adjacent molecules. | The linear dodecyl chain can promote ordered packing, potentially increasing coupling. |

| Intramolecular Charge Transfer | The movement of charge along the polymer backbone. | The methoxy group can influence the electron density of the conjugated system. |

| Molecular Packing | The arrangement of molecules in the solid state. | The flexible side chain influences the self-assembly and crystallization of the polymer. |

| Energy Disorder | Variations in the energy levels of the molecules. | Can be affected by the regularity of the polymer packing, which is influenced by the side chains. |

Optimizing Miscibility and Interpenetrating Networks in Blended Systems

Many organic electronic devices, particularly OPVs, rely on a bulk heterojunction (BHJ) architecture, which consists of a blend of a donor and an acceptor material. researchgate.net The performance of these devices is critically dependent on the morphology of this blend, which should ideally form an interpenetrating network with domain sizes on the nanoscale to facilitate efficient exciton (B1674681) dissociation and charge transport. researchgate.net

The miscibility of the two components in the blend is a key factor in achieving the desired morphology. tainstruments.comresearchgate.netuobabylon.edu.iqe-bookshelf.deresearchgate.net The term miscibility refers to the ability of two or more components to form a single, homogeneous phase at the molecular level. researchgate.netuobabylon.edu.iq The introduction of this compound side chains can be used to tune the solubility parameters of a polymer, thereby influencing its miscibility with other components in a blend. By carefully designing the side chains, it is possible to control the phase separation behavior of the polymer blend and optimize the formation of the interpenetrating network structure that is crucial for high-performance devices. researchgate.net The miscibility of polymer blends can be assessed by observing a single glass transition temperature (Tg) that is intermediate between the Tgs of the individual components. researchgate.net

Research into this compound as a Component in Functional Fluids and Lubricants (Research Focus on Chemical Structure-Performance Relationships)

Research into long-chain alkyl ethers, such as this compound (also known as dodecyl methyl ether), as components in functional fluids and lubricants is driven by their desirable physical properties, including low melting points and viscosities. wikipedia.org The performance of a lubricant is intrinsically linked to its molecular structure. For ether-based lubricants, key structural elements that dictate performance include the length of the alkyl chains, the presence of branching, and the nature of the ether linkage.

The fundamental structure of this compound consists of a C12 linear alkyl chain (the dodecyl group) which imparts hydrophobicity and lubricity, and a terminal methoxy group (-OCH₃). This simple, linear ether structure results in low chemical reactivity, a valuable trait for lubricants that must resist degradation under operational stress. arxiv.org The relationship between the chemical structure of ethers and their lubricating properties is a central theme in lubricant science. Studies on similar molecules, such as alkyldiphenyl ethers (ADEs) and polyphenyl ethers (PPEs), provide insight into the expected performance of this compound. mdpi.commdpi.com

Chemical Structure-Performance Relationships:

Alkyl Chain Length: In ether-based lubricants, longer alkyl chains generally lead to a decrease in the friction coefficient. mdpi.com The long dodecyl chain of this compound is expected to provide a protective film on surfaces, reducing wear. However, increasing chain length can also raise the pour point (the lowest temperature at which the oil will flow), which is a critical parameter for low-temperature applications. ekb.eg The balance between lubricity and low-temperature fluidity is a key consideration in lubricant design.

Molecular Flexibility and Stability: The ether bond in this compound offers more flexibility compared to a simple alkane backbone, which can be advantageous for maintaining a fluid film over a range of temperatures. Polyphenyl ethers are noted for their exceptional thermal and chemical stability due to the aromatic rings. mdpi.com While this compound lacks these aromatic structures, its simple ether linkage is generally more stable than the ester linkages found in many biodegradable lubricants, which are susceptible to hydrolysis.

Surface Adsorption: The performance of a lubricant under boundary lubrication conditions depends on the ability of its molecules to adsorb onto metal surfaces, forming a protective layer. The ether group in molecules like ADEs has been shown to be attracted to metal oxide surfaces. mdpi.com For this compound, the oxygen atom in the methoxy group could similarly provide a site for surface interaction, with the dodecyl chain orienting to form a low-friction film that prevents direct metal-to-metal contact. mdpi.com

While specific tribological data for pure this compound is not extensively detailed in publicly available literature, its properties can be contextualized by comparing it with other common lubricant base oils. The linear nature of its C12 chain suggests it would have different properties from highly branched poly-alpha-olefins (PAOs) or lubricants with aromatic structures.

Interactive Data Table: Comparison of Lubricant Base Stock Properties

The following table provides typical property ranges for different classes of lubricant base stocks to illustrate the structure-performance context for a simple long-chain ether like this compound.

| Lubricant Base Stock | Typical Viscosity Index (VI) | Pour Point (°C) | Oxidative Stability | Key Structural Feature |

| Mineral Oil (Group III) | >120 | -15 to -25 | Good | Refined Hydrocarbons |

| Poly-alpha-olefin (PAO) | 125-140 | -40 to -70 | Excellent | Branched Alkane Chains |

| Polyphenyl Ether (PPE) | <100 | 0 to 5 | Exceptional | Aromatic Rings, Ether Linkages mdpi.com |

| Alkyldiphenyl Ether (ADE) | Variable | < -30 | Very Good | Aromatic Rings, Alkyl Chains mdpi.com |

| This compound (Expected) | Moderate | Low | Good | Linear Alkyl Chain, Ether Linkage |

Note: The properties for this compound are inferred based on general chemical structure-performance relationships. Specific values would require dedicated experimental testing.

Role of this compound in Surfactant Chemistry Research (Focus on Molecular Structure and Interface Behavior)

In surfactant chemistry, the efficacy of a molecule is determined by its amphiphilic nature—the presence of both a hydrophilic (water-attracting) head and a hydrophobic (oil-attracting) tail. This compound's structure, featuring a long C12 hydrophobic tail and a very small, weakly hydrophilic methoxy group, places it in an interesting category. It is not typically considered a primary surfactant because the methoxy head group provides insufficient hydrophilicity to effectively stabilize micelles in water on its own. arxiv.org

Molecular Structure and Interface Behavior:

The behavior of a surfactant is defined by its ability to position itself at the oil-water interface, thereby reducing interfacial tension. thermopedia.com The key parameter for a surfactant is its critical micelle concentration (CMC), the concentration above which surfactant molecules aggregate to form micelles. wikipedia.org The CMC is highly dependent on the balance between the hydrophobic tail and the hydrophilic head.

For non-ionic surfactants like polyoxyethylene alkyl ethers (CmEn), where 'm' is the number of carbons in the alkyl tail and 'n' is the number of ethylene (B1197577) oxide units in the head, a clear relationship exists:

Increasing the hydrophobic tail length (m) decreases the CMC, making the surfactant more effective at lower concentrations.

Increasing the hydrophilic head length (n) increases the CMC, as more molecules are needed to form stable micelles. arxiv.org

This compound can be conceptually compared to a C₁₂E₁ ether. The extremely small size of its "E₁" (methoxy) head group means it has a very strong hydrophobic character. This makes it poorly soluble in water and unlikely to form micelles at a practical concentration. Instead, its molecular structure makes it more suitable to act as a co-surfactant or as the oil phase in a microemulsion system. rjpbcs.comjsirjournal.com

Role as a Co-surfactant and in Microemulsions: